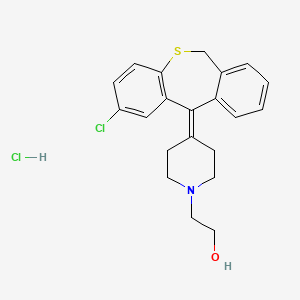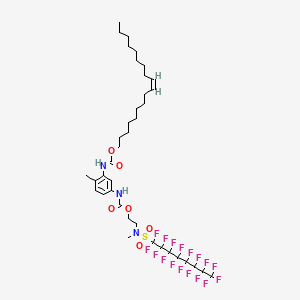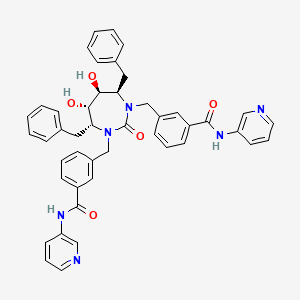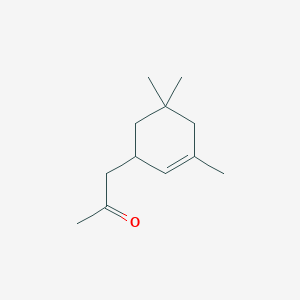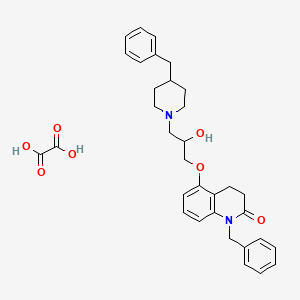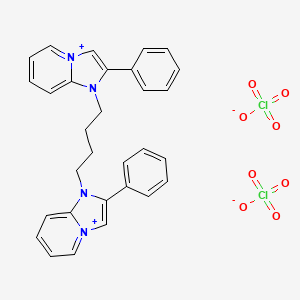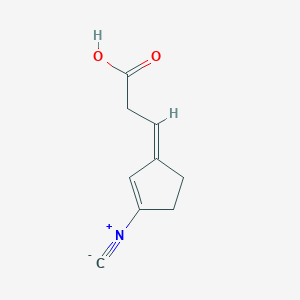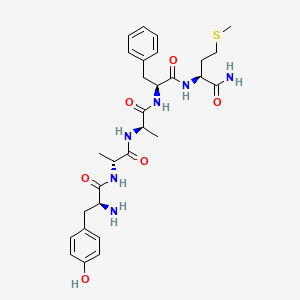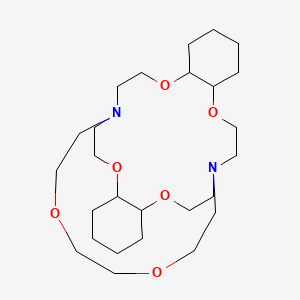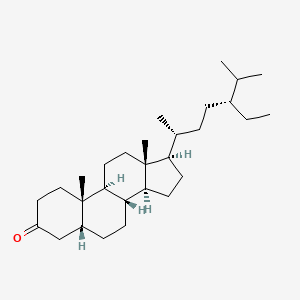
2H-Pyrano(3,2-c)quinoline-3-carboxylic acid, 5-(dimethylamino)-2-oxo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrano(3,2-c)quinoline-3-carboxylic acid, 5-(dimethylamino)-2-oxo-, methyl ester is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2H-Pyrano(3,2-c)quinoline-3-carboxylic acid, 5-(dimethylamino)-2-oxo-, methyl ester, can be achieved through various methods. One common approach is a one-pot, solvent-free, microwave-assisted, multi-component reaction. This method utilizes substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid . The reaction conditions typically involve microwave irradiation, which accelerates the reaction and improves yield.
Industrial Production Methods
Industrial production of quinoline derivatives often involves green and sustainable chemical processes. These methods include the use of recyclable catalysts, solvent-free reaction conditions, and alternative reaction methods such as microwave-assisted synthesis, ultrasound-promoted synthesis, and photocatalytic synthesis using UV radiation .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyrano(3,2-c)quinoline-3-carboxylic acid, 5-(dimethylamino)-2-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2H-Pyrano(3,2-c)quinoline-3-carboxylic acid, 5-(dimethylamino)-2-oxo-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2H-Pyrano(3,2-c)quinoline-3-carboxylic acid, 5-(dimethylamino)-2-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2H-Pyrano(3,2-c)quinoline-3-carboxylic acid, 5-(dimethylamino)-2-oxo-, methyl ester include other quinoline derivatives such as:
- Quinoline N-oxides
- Hydroxyquinolines
- Aminoquinolines
Uniqueness
What sets this compound apart from other quinoline derivatives is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
172753-40-1 |
|---|---|
Molekularformel |
C16H14N2O4 |
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
methyl 5-(dimethylamino)-2-oxopyrano[3,2-c]quinoline-3-carboxylate |
InChI |
InChI=1S/C16H14N2O4/c1-18(2)14-10-8-11(15(19)21-3)16(20)22-13(10)9-6-4-5-7-12(9)17-14/h4-8H,1-3H3 |
InChI-Schlüssel |
JIRNTCGHQPSWLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC2=CC=CC=C2C3=C1C=C(C(=O)O3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


